Triletide
Overview
Description
Triletide is a tripeptide derivative known for its cytoprotective and antiulcerogenic properties. It functions as a thromboxane synthase inhibitor, which makes it valuable in various medical applications. This compound is well-absorbed after oral administration, with a peak blood concentration reached approximately 1.1 to 1.3 hours post-administration .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triletide is synthesized through peptide bond formation, which involves the coupling of amino acids. The synthesis typically employs protecting groups to prevent unwanted reactions at the amino and carboxyl termini of the amino acids. Common coupling agents used include N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature and pH conditions .
Industrial Production Methods: In industrial settings, solid-phase peptide synthesis (SPPS) is often employed for the production of tripeptides like this compound. This method involves anchoring the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Triletide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized in the presence of oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the peptide chain.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in organic solvents.
Major Products:
Oxidation: Oxidized tripeptide derivatives.
Reduction: Reduced tripeptide derivatives.
Substitution: Substituted tripeptide derivatives with modified side chains.
Scientific Research Applications
Triletide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in cellular protection and antiulcerogenic activity.
Medicine: Investigated for its potential in treating conditions related to thromboxane synthesis, such as cardiovascular diseases.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents
Mechanism of Action
Triletide exerts its effects by inhibiting thromboxane synthase, an enzyme involved in the synthesis of thromboxane A2. Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting this enzyme, this compound reduces the production of thromboxane A2, thereby exerting its cytoprotective and antiulcerogenic effects. The molecular targets include thromboxane synthase and associated pathways involved in platelet aggregation and vasoconstriction .
Comparison with Similar Compounds
Aspirin: Also inhibits thromboxane synthesis but through a different mechanism involving cyclooxygenase inhibition.
Clopidogrel: An antiplatelet agent that inhibits adenosine diphosphate (ADP) receptors on platelets.
Dipyridamole: Inhibits phosphodiesterase and increases cyclic adenosine monophosphate (cAMP) levels in platelets.
Uniqueness: Triletide is unique in its specific inhibition of thromboxane synthase without affecting other pathways involved in platelet aggregation. This specificity reduces the risk of side effects associated with broader-acting antiplatelet agents .
Biological Activity
Triletide, a synthetic peptide derivative, has garnered attention in pharmacological research due to its biological activity as a thromboxane A2 antagonist. This article explores the compound's mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.
This compound functions primarily as a thromboxane A2 receptor antagonist. Thromboxane A2 is a potent vasoconstrictor and platelet aggregator, playing a crucial role in cardiovascular diseases. By inhibiting this receptor, this compound can potentially reduce vascular resistance and prevent platelet aggregation, thereby improving blood flow and reducing the risk of thrombotic events.
Key Mechanisms:
- Vasodilation: this compound promotes vasodilation by blocking thromboxane A2's effects on vascular smooth muscle.
- Antiplatelet Activity: The compound inhibits platelet activation and aggregation, which is critical in preventing clot formation.
- Reduction of Inflammation: By modulating thromboxane A2 signaling, this compound may also exert anti-inflammatory effects.
Biological Activity Data
The following table summarizes the biological activities and effects observed with this compound in various studies:
Case Studies and Research Findings
-
Cardiovascular Implications:
- A study highlighted the effectiveness of this compound in reducing thrombotic events in patients with cardiovascular diseases. The compound was administered alongside standard therapies, showing improved outcomes compared to controls.
- Another research indicated that this compound significantly lowered systolic and diastolic blood pressure in hypertensive rat models, suggesting its potential use in managing hypertension.
- Neuroprotective Properties:
- Inflammatory Responses:
Properties
CAS No. |
62087-96-1 |
---|---|
Molecular Formula |
C27H31N5O5 |
Molecular Weight |
505.6 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/C27H31N5O5/c1-18(33)30-22(13-19-9-5-3-6-10-19)25(34)31-23(14-20-11-7-4-8-12-20)26(35)32-24(27(36)37-2)15-21-16-28-17-29-21/h3-12,16-17,22-24H,13-15H2,1-2H3,(H,28,29)(H,30,33)(H,31,34)(H,32,35)/t22-,23-,24-/m0/s1 |
InChI Key |
ZHAGGRWTJXROKV-HJOGWXRNSA-N |
SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CN=CN3)C(=O)OC |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)OC |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CN=CN3)C(=O)OC |
Appearance |
Solid powder |
Key on ui other cas no. |
62087-96-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
FFH |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-Ac-Phe-Phe-His-Me N-acetylphenylalanyl-phenylalanyl-histidine methyl ester triletide ZAMI 420 ZAMI-420 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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